Architecting Heterocyclic Complexity: A Technical Whitepaper on 2-Ethoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone
Architecting Heterocyclic Complexity: A Technical Whitepaper on 2-Ethoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone
Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Persona: Senior Application Scientist
Executive Summary
In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the trajectory of lead optimization. 2-Ethoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 1104291-93-1) represents a highly specialized, bifunctional scaffold. By marrying the privileged 1-methylpyrazole core with a reactive α -ethoxy ketone moiety, this compound serves as a critical node for synthesizing advanced pharmacophores. This whitepaper deconstructs the physicochemical rationale, synthetic workflows, and downstream applications of this building block, providing self-validating protocols for immediate integration into your discovery pipelines.
Physicochemical Profiling & Strategic Rationale
The utility of a building block is defined by its structural vectors and physicochemical properties. The pyrazole ring is a cornerstone in medicinal chemistry, frequently utilized to target kinase domains (e.g., JAK/STAT, p38 MAPK) due to its hydrogen-bonding capabilities and favorable π -stacking interactions, as detailed in recent [1].
However, the specific functionalization of CAS 1104291-93-1 offers distinct advantages over standard pyrazole derivatives[2]:
Table 1: Structural & Physicochemical Analytics
| Parameter | Value | Strategic Significance (Causality) |
| CAS Registry Number | 1104291-93-1 | Unique identifier for precise procurement and IP mapping[2]. |
| Molecular Formula | C8H12N2O2 | Low molecular weight (168.19 g/mol ) ensures high Ligand Efficiency (LE) in fragment-based drug discovery. |
| N-Methylation | Present (Position 1) | Prevents tautomerization. Locks the binding vector, ensuring predictable Structure-Activity Relationships (SAR) and enhancing membrane permeability. |
| α -Ethoxy Ketone | Present | The ethoxy group provides a flexible hydrogen-bond acceptor while increasing lipophilicity (LogP) compared to a methoxy analog, which is crucial for tuning metabolic clearance[3]. |
Mechanistic Synthesis & Workflow
The direct acylation of 1-methylpyrazole with ethoxyacetyl chloride often suffers from poor regioselectivity and low yields due to the ether oxygen coordinating with Lewis acid catalysts. Therefore, a two-step approach utilizing an α -bromo intermediate is the field-proven standard.
Caption: Workflow for the synthesis of CAS 1104291-93-1 via acylation and nucleophilic substitution.
Protocol 1: Self-Validating Synthesis of the α -Ethoxy Ketone
Objective: Generate the α -ethoxy ketone from the α -bromo precursor via a controlled SN2 displacement.
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Preparation of the Alkoxide: In an oven-dried, argon-flushed flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol (0.5 M) at 0 °C.
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Self-Validation: The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution indicates the quantitative formation of sodium ethoxide.
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Nucleophilic Substitution: Slowly add a solution of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in anhydrous THF dropwise to the ethoxide solution at 0 °C to prevent exothermic degradation.
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Reaction Progression: Warm the mixture to 25 °C and stir for 2 hours.
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Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material ( Rf ~0.4) and the emergence of a more polar spot ( Rf ~0.3) confirms conversion.
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Workup & Isolation: Quench with saturated aqueous NH4Cl to neutralize unreacted alkoxide. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel flash chromatography.
Downstream Functionalization: Reductive Amination
α -Alkoxy ketones are highly versatile[3]. They can be subjected to low-temperature sigmatropic rearrangements to form alkynyl ethers[4], or utilized in multicomponent reactions to build complex pyrano-pyrazole derivatives[5]. However, their most common application in library generation is reductive amination to yield secondary amines.
Caption: Step-by-step logic for the reductive amination of the alpha-ethoxy ketone.
Protocol 2: Mild Reductive Amination for SAR Libraries
Causality & Logic: α -Alkoxy ketones are prone to enolization and β -elimination under strongly acidic or basic conditions. Utilizing Titanium(IV) isopropoxide ( Ti(O−i−Pr)4 ) as a Lewis acid facilitates imine formation under strictly neutral conditions, preserving the integrity of the ethoxy group.
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Imine Formation: Combine 2-Ethoxy-1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous THF. Add Ti(O−i−Pr)4 (2.0 eq) and stir at 25 °C for 12 hours.
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Chemoselective Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 eq) in portions.
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Self-Validation: The deliberate use of NaBH(OAc)3 over NaBH4 prevents the premature reduction of any unreacted ketone into an alcohol, ensuring absolute chemoselectivity.
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Quench and Extraction: After 4 hours, quench the reaction with saturated aqueous NaHCO3 . Filter the resulting titanium dioxide ( TiO2 ) precipitate through a pad of Celite. Extract the filtrate with EtOAc.
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Analytical Validation: Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the target secondary amine, coupled with the complete absence of the m/z 168 peak (starting material), validates the success of the protocol.
References
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Biswas, S. K., & Das, D. (2022). "One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry." Mini-Reviews in Organic Chemistry, 19(5), 552-568.
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Fry, A. J., & Hong, S. S. (1981). "Regioselective synthesis of α -alkoxy ketones from α,α '-dibromo ketones." The Journal of Organic Chemistry, 46(9), 1962–1964.
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Kocienski, P. J., et al. (2008). "Synthesis of Alkynyl Ethers and Low-Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers." PubMed / NIH.
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Echemi Chemical Database. "2-ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone (CAS: 1104291-93-1) Supplier Data".
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International Journal of Pharmaceutical Sciences. "Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications".
